Cas no 848276-96-0 (1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate)

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a specialized organic compound featuring a benzodioxin core linked to a pyridine carboxylate moiety via a carbamoyl ethyl bridge. The presence of the methylsulfanyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical applications. Its structural complexity allows for versatile functionalization, enabling the development of novel bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture supports precise modifications, making it useful in targeted drug design and material science research.
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate structure
848276-96-0 structure
Product name:1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
CAS No:848276-96-0
MF:C18H18N2O5S
MW:374.410923480988
CID:6042069
PubChem ID:4801511

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-26610886
    • SMR001250239
    • MLS002169916
    • 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • Z18837308
    • CHEMBL2139406
    • AKOS033645398
    • 848276-96-0
    • 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • Inchi: 1S/C18H18N2O5S/c1-11(25-18(22)13-4-3-7-19-17(13)26-2)16(21)20-12-5-6-14-15(10-12)24-9-8-23-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21)
    • InChI Key: DBAYYUHSKOJTOP-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(=O)OC(C)C(NC1C=CC2=C(C=1)OCCO2)=O

Computed Properties

  • Exact Mass: 374.09364285g/mol
  • Monoisotopic Mass: 374.09364285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 112Ų

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26610886-0.05g
848276-96-0 90%
0.05g
$212.0 2023-09-12

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Related Literature

Additional information on 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 848276-96-0)

The compound 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 848276-96-0) is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials. Recent studies have highlighted its role in modulating cellular pathways and its potential as a precursor for novel therapeutic agents.

The molecular structure of this compound is characterized by a benzodioxin core, which is a bicyclic system consisting of a benzene ring fused with a dioxane ring. This structure contributes to the molecule's stability and bioavailability. The carbamoyl group attached to the benzodioxin ring further enhances its reactivity and selectivity in biochemical interactions. Additionally, the presence of a methylsulfanyl group on the pyridine ring introduces sulfur-based functionality, which is known to play a crucial role in enzyme inhibition and receptor binding.

Recent research has focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These studies have revealed that the compound exhibits antioxidant properties and anti-inflammatory activity, making it a potential candidate for treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its ability to act as a bioisostere in drug design has opened new avenues for developing more effective pharmaceuticals with reduced side effects.

In terms of applications, this compound has shown promise in the development of targeted drug delivery systems due to its ability to encapsulate bioactive molecules within its structure. Its compatibility with lipid-based nanoparticles has been explored in recent clinical trials, demonstrating enhanced drug efficacy and reduced toxicity. Moreover, its role as a building block in organic synthesis has been leveraged to create complex molecular architectures for use in nanotechnology and biotechnology.

The environmental impact of this compound has also been a subject of recent investigations. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. Its low toxicity profile and biocompatibility make it suitable for use in sustainable chemical processes and green chemistry initiatives.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights into the compound's biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield breakthroughs in its application as a therapeutic agent. The integration of artificial intelligence in drug discovery is also being explored to optimize its pharmacokinetic properties and enhance its therapeutic potential.

In conclusion, 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 848276-96-0) stands at the forefront of modern chemical innovation. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in advancing healthcare solutions and sustainable chemical technologies.

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